Cas no 922001-27-2 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
- Benzenepropanamide, N-(4-ethyl-2,3,4,5-tetrahydro-5-oxo-1,4-benzoxazepin-7-yl)-4-methoxy-
-
- インチ: 1S/C21H24N2O4/c1-3-23-12-13-27-19-10-7-16(14-18(19)21(23)25)22-20(24)11-6-15-4-8-17(26-2)9-5-15/h4-5,7-10,14H,3,6,11-13H2,1-2H3,(H,22,24)
- InChIKey: FJQDZWKQAOXKBQ-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(NC2=CC=C3OCCN(CC)C(=O)C3=C2)=O)=CC=C(OC)C=C1
じっけんとくせい
- 密度みつど: 1.210±0.06 g/cm3(Predicted)
- ふってん: 625.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.92±0.20(Predicted)
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2276-0130-3mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-75mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2276-0130-20mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-4mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2276-0130-30mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-2μmol |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-20μmol |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-2mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-10mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2276-0130-100mg |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide |
922001-27-2 | 90%+ | 100mg |
$372.0 | 2023-05-16 |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamideに関する追加情報
N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)-3-(4-Methoxyphenyl)Propanamide: A Comprehensive Overview
The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide (CAS No. 922001-27-2) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound belongs to the class of amides and features a complex structure that combines a benzoxazepine ring system with an ethyl group and a methoxyphenyl substituent. The molecule's unique architecture endows it with distinctive chemical and biological properties, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the importance of benzoxazepine derivatives in drug discovery. These compounds are known for their ability to modulate various biological pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. The CAS No. 922001-27-2 compound, in particular, has been investigated for its potential as a modulator of protein kinases and its ability to inhibit specific enzymes associated with disease progression. Its methoxyphenyl group is believed to contribute significantly to its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed advanced techniques such as Suzuki coupling and Stille cross-coupling reactions to achieve high yields and purity. The use of green chemistry principles in the synthesis has also been explored to minimize environmental impact and improve sustainability.
From a structural perspective, the benzoxazepine ring system is central to the molecule's functionality. This six-membered ring contains two nitrogen atoms and is partially saturated, creating a rigid framework that facilitates specific molecular interactions. The ethyl group attached at position 4 of the benzoxazepine ring adds bulkiness to the molecule, influencing its conformational flexibility and binding affinity to target proteins. Meanwhile, the propanamide moiety at position 7 serves as a versatile functional group that can be further modified to enhance the compound's pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that CAS No. 922001-27-2 exhibits strong binding affinity towards several key enzymes and receptors implicated in chronic diseases. For instance, its ability to inhibit cyclin-dependent kinases (CDKs) has been linked to potential applications in cancer therapy. Additionally, its interaction with G-protein coupled receptors (GPCRs) suggests its role in modulating signaling pathways associated with inflammation and pain.
The 4-methoxyphenyl group attached to the propanamide chain introduces electronic effects that further enhance the compound's bioactivity. Methoxy groups are known for their ability to donate electron density through resonance effects, which can stabilize certain transition states during enzymatic reactions. This feature makes the compound particularly effective in inhibiting enzymes that require precise electronic complementarity for catalysis.
From an application standpoint, this compound has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) has been validated through in vitro BBB models, indicating its potential as a central nervous system (CNS) drug candidate. Furthermore, its anti-inflammatory properties have been demonstrated in animal models of arthritis and multiple sclerosis, suggesting its utility in treating autoimmune disorders.
In terms of manufacturing and scalability, researchers have developed efficient synthetic routes that allow for large-scale production of CAS No. 922001-27-2 while maintaining high quality control standards. The use of microwave-assisted synthesis has significantly reduced reaction times and improved yields compared to traditional methods. These advancements are critical for transitioning the compound from laboratory research into clinical development phases.
Looking ahead, ongoing clinical trials are exploring the safety and efficacy of this compound as a therapeutic agent for various indications. Its unique combination of pharmacokinetic properties and biological activity positions it as a leading candidate in several drug development pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression through clinical stages.
In conclusion, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide (CAS No. 922001-27-2) represents a cutting-edge advancement in medicinal chemistry with broad implications for drug discovery and development.
922001-27-2 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide) 関連製品
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 1805608-36-9(2-(Difluoromethyl)-6-iodo-4-methylpyridine-3-sulfonamide)
- 1475-13-4(1-(2,4-Dichlorophenyl)ethanol)
- 1805062-24-1(5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)